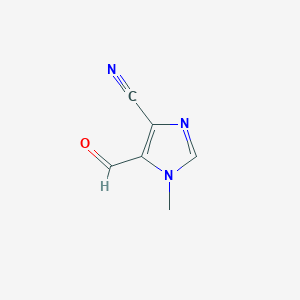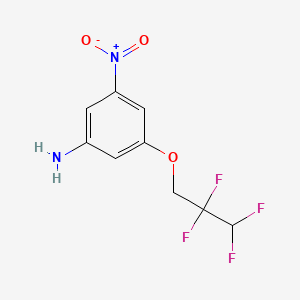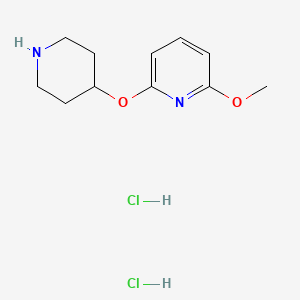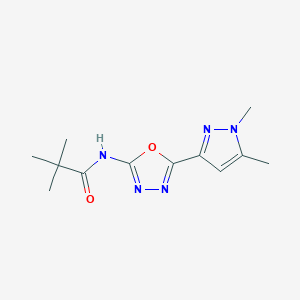![molecular formula C18H24N2O2S B2409489 3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea CAS No. 2097935-11-8](/img/structure/B2409489.png)
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-Hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-(3-phenylpropyl)urea is a chemical compound with potential scientific research applications. This compound is also known as THP-1 and belongs to the class of urea derivatives. THP-1 has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibitors
A study on flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas evaluated their antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, demonstrating the potential of urea derivatives in developing treatments for diseases like Alzheimer's by inhibiting acetylcholinesterase enzymes (Vidaluc et al., 1995).
Antiarrhythmic and Hypotensive Agents
Another study synthesized 1,3-disubstituted ureas and evaluated them for antiarrhythmic and hypotensive properties, highlighting the potential of urea derivatives in cardiovascular pharmacotherapy (Chalina et al., 1998).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives explored their use as neuropeptide Y5 (NPY5) receptor antagonists. This study underscores the role of urea derivatives in developing therapies for obesity and other metabolic disorders by modulating neuropeptide receptors (Fotsch et al., 2001).
Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from substituted amides, including ureas, has been investigated. This research is crucial for the development of novel organic materials and pharmaceuticals, showcasing the role of urea derivatives in synthetic organic chemistry (Chupp et al., 1975).
Propiedades
IUPAC Name |
1-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(22,12-16-9-11-23-13-16)14-20-17(21)19-10-5-8-15-6-3-2-4-7-15/h2-4,6-7,9,11,13,22H,5,8,10,12,14H2,1H3,(H2,19,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYMHXUOAGIEJJB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)NCCCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N1-(5,5-dioxido-2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2409408.png)
![1-(2-aminoethyl)-5-(3-nitrobenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one hydrochloride](/img/structure/B2409409.png)







![2-Methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazole-3-sulfonyl fluoride](/img/structure/B2409423.png)


![2-Chloro-N-[1-(3-pyrrolidin-1-ylphenyl)ethyl]propanamide](/img/structure/B2409426.png)
